molecular formula C7H10F3NO3 B13513488 5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid CAS No. 50632-84-3

5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid

Cat. No.: B13513488
CAS No.: 50632-84-3
M. Wt: 213.15 g/mol
InChI Key: JROSMTZIKFXOMM-UHFFFAOYSA-N
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Description

5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid (CAS 50632-84-3) is a specialized organic compound of significant value in advanced peptide synthesis methodologies. With a molecular formula of C7H10NO3F3 and a molecular weight of 213.15 g/mol, this white solid serves as a critical building block for incorporating sterically hindered motifs into peptide sequences . The compound's primary research application lies in its role as a protected amino acid precursor, particularly in the synthesis of peptides containing challenging N-alkyl-α,α-dialkyl amino acids linked to N-alkyl amino acids . The 2,2,2-trifluoroacetyl (Tfa) protecting group is instrumental in modern peptide chemistry due to its unique properties. It significantly enhances the electrophilicity of the carbonyl carbon in Tfa-protected N-H amino acids, thereby facilitating peptide bond formation under sterically demanding conditions where conventional protecting groups like Fmoc often fail . Furthermore, the strong electron-withdrawing nature of the Tfa group increases the acidity of the N-H moiety. This characteristic is exploited in site-selective N-alkylation strategies, enabling the precise introduction of alkyl groups at specific nitrogen atoms within a peptide chain, a crucial step for constructing complex unnatural amino acid architectures . This reagent is essential for drug discovery programs targeting intracellular protein-protein interactions, where cyclic peptides containing unnatural, sterically hindered amino acids have shown great promise in modulating so-called "tough targets" . By enabling the synthesis of these structurally complex peptides, this compound helps researchers explore new conformational spaces and develop peptides with improved metabolic stability and binding properties. The product is provided as a white powder with a purity limit of 95% and must be stored at 0-8°C to ensure stability . This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans.

Properties

CAS No.

50632-84-3

Molecular Formula

C7H10F3NO3

Molecular Weight

213.15 g/mol

IUPAC Name

5-[(2,2,2-trifluoroacetyl)amino]pentanoic acid

InChI

InChI=1S/C7H10F3NO3/c8-7(9,10)6(14)11-4-2-1-3-5(12)13/h1-4H2,(H,11,14)(H,12,13)

InChI Key

JROSMTZIKFXOMM-UHFFFAOYSA-N

Canonical SMILES

C(CCNC(=O)C(F)(F)F)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid typically involves the reaction of L-ornithine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the trifluoroacetylated product. The general reaction scheme is as follows:

    Starting Material: L-ornithine

    Reagent: Trifluoroacetic anhydride

    Solvent: Anhydrous dichloromethane

    Temperature: Room temperature

    Reaction Time: Several hours

The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification steps are also scaled up to handle larger quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid involves its interaction with specific enzymes and receptors in biological systems. The trifluoroacetyl group can modulate the activity of enzymes by acting as an inhibitor or activator. The compound may also interact with cellular pathways involved in amino acid metabolism and protein synthesis .

Comparison with Similar Compounds

Trifluoroacetylated Amino Acids

  • (2S,3S)-3-Methyl-2-(2,2,2-trifluoroacetamido)-pentanoic acid (TFA-L-Ile, L-2): This branched-chain amino acid derivative shares the TFA-protected amine but incorporates a methyl group at the third carbon. Synthesized via ethyl trifluoroacetate acylation, it demonstrates high yields (85–98%) and optical activity ([α]₂₀ᴅ = −7.3 to −8.3) .
  • 1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid: A cyclic analog with a piperidine ring, this compound exhibits a similarity score of 0.82 to the target molecule. The constrained ring structure alters solubility and hydrogen-bonding capacity, making it less polar than linear pentanoic acid derivatives .

Thiadiazol/Thiazol-Modified Pentanoic Acids

  • 5-(5-(2-Phenylpropanamido)-1,3,4-thiadiazol-2-yl)pentanoic acid (14f): Substitution with a phenylpropanamido-thiadiazol ring introduces aromaticity and heterocyclic rigidity. NMR data (δ 7.25–7.35 ppm for aromatic protons) confirm the substituent’s electronic effects, while a 91% synthetic yield highlights efficient coupling strategies .
  • Its ¹H NMR spectrum shows distinct thiazol proton signals (δ 7.16 ppm) and high yield (91%) .

Bulky N-Substituted Derivatives

  • 5-[N-(1'-Phenylcyclohexyl)amino]pentanoic acid: This derivative, used as a hapten in antibody studies, features a bulky phenylcyclohexyl group. Its binding affinity for the phencyclidine (PCP) receptor correlates strongly (r² = 0.80) with pharmacological activity, underscoring the impact of steric bulk on receptor interactions .
  • 5-(Benzylamino)-5-oxo-4-[(2-phenylacetyl)amino]pentanoic acid: With dual benzyl and phenylacetyl substituents, this compound exhibits reduced solubility due to hydrophobic interactions, contrasting with the TFA group’s electronegative profile .

Structural and Functional Analysis

Electronic and Steric Effects

  • The TFA group’s electron-withdrawing nature increases the carboxylic acid’s acidity (lower pKa) compared to acetyl or benzyl-protected analogs. This enhances solubility in polar solvents and stability under acidic conditions.
  • Thiadiazol/thiazol derivatives (e.g., 14f, 26) exhibit π-π stacking and hydrogen-bonding capabilities, making them suitable for enzyme active-site targeting. In contrast, the TFA group’s compact size favors membrane permeability .

Pharmacological Implications

  • Antibody Binding : The TFA group’s small size and electronegativity minimize steric hindrance, enabling selective antibody recognition, as demonstrated in PCP receptor studies .
  • Metabolic Stability : TFA protection resists enzymatic degradation better than acetyl or benzyl groups, extending in vivo half-life .

Comparative Data Table

Compound Name Substituent/Modification Molecular Weight Yield (%) Key Feature(s)
5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid Trifluoroacetyl-amino 239.15 g/mol N/A High metabolic stability, electronegative
TFA-L-Ile (L-2) Branched chain + TFA 267.23 g/mol 85–98 Stereospecific activity
5-(5-(2-Phenylpropanamido)-thiadiazol)pentanoic acid (14f) Thiadiazol + phenylpropanamido 389.43 g/mol 91 Aromatic π-π interactions
5-[N-(1'-Phenylcyclohexyl)amino]pentanoic acid Phenylcyclohexyl-amino 329.44 g/mol N/A High receptor binding affinity

Biological Activity

5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid (CAS No. 50632-84-3) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and implications for therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound involves the reaction of pentanoic acid derivatives with trifluoroacetic anhydride or similar reagents. This method yields a compound with unique electronic properties due to the presence of the trifluoroacetyl group, which may influence its interaction with biological targets.

Biological Activity

1. Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported to be as low as 1 μg/mL against MRSA, indicating strong antibacterial activity .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (μg/mL)
Compound AS. aureus (ATCC 25923)3.90
Compound BS. aureus (MRSA)1.00
Compound CE. coliNot Active

2. Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been explored in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in certain tumor cells while sparing normal cells, thus offering a potential therapeutic window for cancer treatment. The compound's mechanism may involve the modulation of key signaling pathways associated with cell survival and proliferation .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)Effect
A549 (Lung Cancer)<10High Cytotoxicity
MCF-7 (Breast Cancer)>20Low Cytotoxicity

The biological activity of this compound is believed to be mediated through its ability to interact with specific enzymes and receptors involved in cellular signaling and metabolism. The trifluoroacetyl group may enhance lipophilicity and facilitate membrane permeability, allowing the compound to exert its effects more effectively within target cells.

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

  • Antitumor Efficacy : In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines compared to untreated controls.
  • In Vivo Studies : Animal models treated with related compounds showed reduced tumor growth rates and improved survival times, suggesting a promising avenue for further investigation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via coupling reactions. For example, trifluoroacetyl-protected amines can react with activated carboxylic acid derivatives (e.g., pentanoic acid chloride) under anhydrous conditions. Catalysts like HOBt (Hydroxybenzotriazole) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to enhance coupling efficiency. Solvents such as DMF or dichloromethane are ideal for maintaining reaction homogeneity. Post-synthesis, purification via flash chromatography (silica gel, eluent: ethyl acetate/hexane gradient) ensures high purity. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 amine:acid chloride) and inert atmosphere conditions to prevent hydrolysis .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (in DMSO-d6d_6 or CDCl3_3) confirm structural integrity. Key signals include the trifluoroacetyl carbonyl (~160-165 ppm in 13^{13}C NMR) and the α-proton to the amide (~2.2-2.7 ppm in 1^1H NMR) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (expected [M+H]+^+: ~270.2 Da). Fragmentation patterns help identify side products.
  • HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) assess purity (>95% desired).

Advanced Research Questions

Q. How does the trifluoroacetyl group influence the compound’s stability under physiological conditions, and what degradation products are observed?

  • Methodology : Stability studies involve incubating the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Samples are analyzed at intervals via LC-MS to monitor hydrolysis of the trifluoroacetyl group. Degradation products (e.g., 5-aminopentanoic acid and trifluoroacetic acid) are quantified using calibration curves. Computational modeling (DFT or molecular dynamics) predicts hydrolysis rates based on electronic effects of the trifluoromethyl group, which stabilizes the acyl intermediate but increases susceptibility to nucleophilic attack .

Q. What strategies mitigate racemization during peptide coupling reactions involving this compound?

  • Methodology : Racemization at the α-carbon is minimized by:

  • Using low-basicity coupling agents (e.g., DIC (Diisopropylcarbodiimide) instead of EDCI).
  • Conducting reactions at sub-0°C to reduce base-catalyzed enolization.
  • Incorporating additives like Oxyma Pure® to suppress side reactions. Chiral HPLC (e.g., Chiralpak IA column) monitors enantiomeric excess (>99% achievable with optimized protocols) .

Q. How can computational methods predict the biological activity of derivatives of this compound?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite screens derivatives against target proteins (e.g., enzymes with hydrophobic active sites, where the trifluoroacetyl group enhances binding).
  • QSAR Models : Machine learning algorithms (e.g., Random Forest) correlate structural descriptors (e.g., logP, polar surface area) with experimental IC50_{50} values from enzyme inhibition assays. Validated models guide the design of derivatives with improved potency .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields of this compound across studies?

  • Methodology :

  • Reaction Parameter Audit : Compare solvent polarity, temperature, and catalyst loading. For example, yields drop in protic solvents (e.g., methanol) due to competing hydrolysis.
  • Side-Product Identification : LC-MS traces may reveal unreacted starting materials or dimerization byproducts. Adjusting stoichiometry (excess acid chloride) or switching to aprotic solvents (e.g., THF) often resolves issues .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound in enzyme inhibition studies?

  • Methodology :

  • Fluorescence-Based Assays : Measure inhibition of proteases (e.g., trypsin) using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC).
  • Kinetic Analysis : Determine KiK_i values via Lineweaver-Burk plots. The trifluoroacetyl group’s electron-withdrawing effects enhance competitive inhibition by stabilizing transition-state analogs .

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